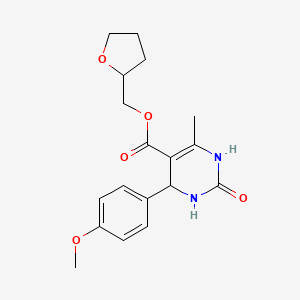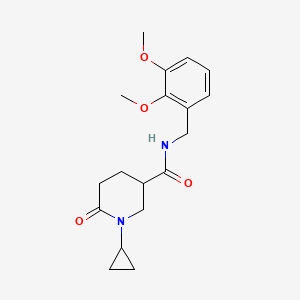![molecular formula C15H13BrClN3O3 B4929010 3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4929010.png)
3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as Bromo-CIPTA, and it is a selective antagonist for the GPR35 receptor.
Mecanismo De Acción
Bromo-CIPTA acts as a selective antagonist for the GPR35 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This mechanism of action allows researchers to investigate the role of the GPR35 receptor in various physiological processes.
Biochemical and Physiological Effects:
Bromo-CIPTA has been shown to have minimal off-target effects, making it a valuable research tool for investigating the GPR35 receptor. Studies have shown that the inhibition of this receptor can lead to a reduction in inflammation and pain, suggesting that it may have therapeutic potential in these areas.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Bromo-CIPTA in lab experiments is its selectivity for the GPR35 receptor. This allows researchers to investigate the specific role of this receptor in various physiological processes. However, one limitation of using this compound is its relatively high cost, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research involving Bromo-CIPTA. One area of interest is investigating the role of the GPR35 receptor in glucose metabolism and diabetes. Another potential direction is exploring the therapeutic potential of GPR35 antagonists in the treatment of inflammatory and pain-related conditions.
In conclusion, Bromo-CIPTA is a valuable research tool for investigating the GPR35 receptor. Its selectivity and minimal off-target effects make it a useful compound for studying the role of this receptor in various physiological processes. Further research is needed to fully understand the potential applications of this compound in the field of medicine.
Métodos De Síntesis
The synthesis of Bromo-CIPTA involves the reaction of 3-bromo-N-(2-aminoethyl)benzamide with 4-chloro-2-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, and the resulting product is purified through column chromatography.
Aplicaciones Científicas De Investigación
Bromo-CIPTA has shown potential as a research tool for investigating the GPR35 receptor. This receptor is a G protein-coupled receptor that is expressed in various tissues, including the immune system, gastrointestinal tract, and central nervous system. The activation of this receptor has been linked to various physiological processes, such as inflammation, pain, and glucose metabolism.
Propiedades
IUPAC Name |
3-bromo-N-[2-(4-chloro-2-nitroanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClN3O3/c16-11-3-1-2-10(8-11)15(21)19-7-6-18-13-5-4-12(17)9-14(13)20(22)23/h1-5,8-9,18H,6-7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWCKYQLVXYNOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4928942.png)
![6-(3-chloro-2-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4928944.png)

![N~1~-(5-chloro-2-methylphenyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4928954.png)

![N-{4-[(methylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4928969.png)
![3-[(2-methoxy-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B4928976.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4928983.png)
![5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928984.png)

![2,5-dimethyl-3-(4-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4929012.png)

